![molecular formula C20H19N3O6 B1683635 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate CAS No. 383147-88-4](/img/structure/B1683635.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
Overview
Description
ZINC04085549 is a blocker of AKT1-FAK interaction, reducing the stimulation of FAK phosphorylation in response to extracellular pressure in human SW620 colon cancer cells without affecting basal FAK phosphorylation.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Studies have shown that compounds with similar structures are involved in organic synthesis reactions, such as the formation of 6-hydroxy-2-(2,6-dioxocyclohexylidene)-1,2-dihydropyrimidin-4(3H)-ones, indicating potential use in synthesizing novel organic compounds with specific functionalities V. A. Voronkova, A. Komkov, A. Shashkov, V. Dorokhov, 2011. Additionally, the kinetics and mechanisms of reactions involving dinitrophenyl derivatives have been explored, providing insights into reaction pathways and the influence of substituents on reaction rates, which may be relevant for the manipulation and synthesis of related compounds E. Castro, R. Aguayo, Jorge Bessolo, José G. Santos, 2005.
Materials Science and Polymer Chemistry
Research on the synthesis and characterization of novel polyimides suggests applications in materials science, particularly in developing new polymers with desirable thermal and mechanical properties. Compounds with similar structural features have been used in the polymerization process, indicating the potential of "[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate" in the creation of new materials M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005.
Photolysis and Dye Applications
The photolysis of related compounds, leading to the formation of specific products, suggests potential applications in photochemistry and the synthesis of dyes. The understanding of photolytic pathways can inform the development of new photoresponsive materials or the synthesis of dyes with specific properties D. Neadle, R. Pollitt, 1967.
Catalysis and Coordination Chemistry
N-heterocyclic carbenes with dinitrophenyl substituents have been synthesized and characterized, demonstrating the role of such compounds in catalysis and coordination chemistry. These findings indicate potential applications in developing new catalysts or ligands for metal complexes Tetsuo Sato, Y. Hirose, D. Yoshioka, S. Oi, 2012.
properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-13-6-2-3-7-15(13)20(24)29-21-18-9-5-4-8-16(18)17-11-10-14(22(25)26)12-19(17)23(27)28/h2-3,6-7,10-12,16H,4-5,8-9H2,1H3/b21-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGAEPGEQCZROO-DYTRJAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[(2-Methylbenzoyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



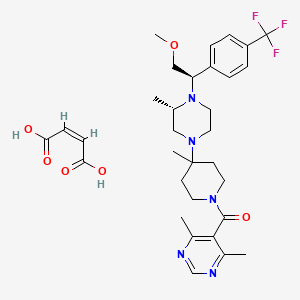
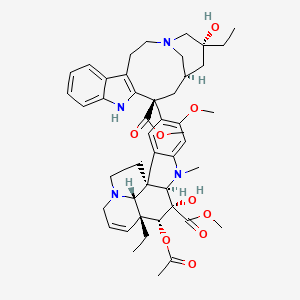
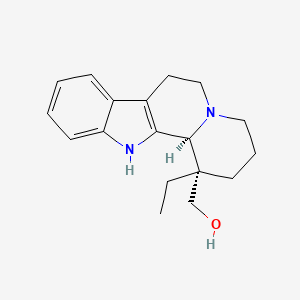
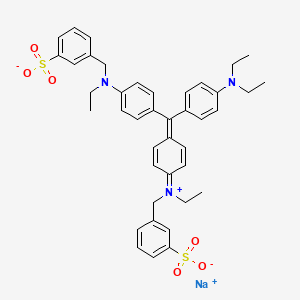

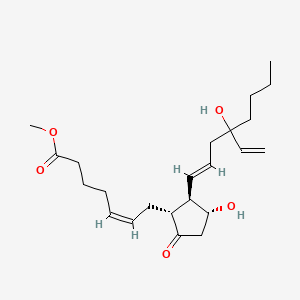
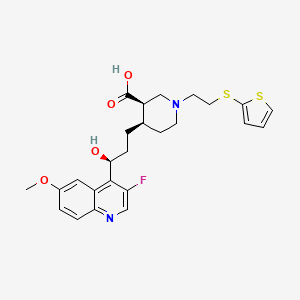

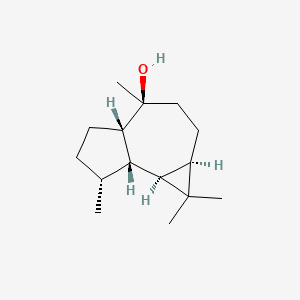
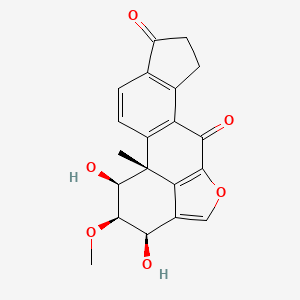
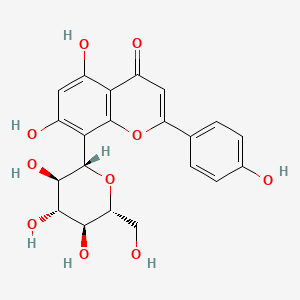
![[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B1683573.png)

![3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1683575.png)